4-Isopropoxy-2-methoxybenzoic acid
Description
4-Isopropoxy-2-methoxybenzoic acid is a substituted benzoic acid derivative featuring an isopropoxy group at the para position (C4) and a methoxy group at the ortho position (C2) relative to the carboxylic acid functional group. This arrangement of substituents influences its physicochemical properties, including solubility, acidity, and reactivity, making it a compound of interest in pharmaceutical and organic synthesis.
Properties
Molecular Formula |
C11H14O4 |
|---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
2-methoxy-4-propan-2-yloxybenzoic acid |
InChI |
InChI=1S/C11H14O4/c1-7(2)15-8-4-5-9(11(12)13)10(6-8)14-3/h4-7H,1-3H3,(H,12,13) |
InChI Key |
IIBVSMBRVFNOTE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC(=C(C=C1)C(=O)O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Positional Isomers
- 4-Isopropoxy-3-methylbenzoic acid (CAS 856165-81-6) Structure: Isopropoxy (C4) and methyl (C3) substituents. Molecular Weight: 194.23 g/mol . Key Differences: The methyl group at C3 instead of a methoxy group at C2 reduces steric hindrance near the carboxylic acid. This likely increases solubility in non-polar solvents compared to the target compound.
5-Bromo-2-isopropoxybenzoic acid (CAS 62176-16-3)
Functional Group Analogs
4-Isopropoxybenzohydrazide (CAS 90873-17-9)
4-Isopropylbenzoic acid (CAS 536-66-3)
Substituent Position and Electronic Effects
- 3-Methoxy-4-methylbenzoic acid (CAS 7151-68-0) Structure: Methoxy (C3) and methyl (C4) groups. Similarity Score: 0.98 (compared to the target compound) .
2-Methoxy-6-methylbenzoic acid (CAS 6161-65-5)
Data Table: Key Properties of Compared Compounds
| Compound Name | CAS Number | Molecular Weight (g/mol) | Key Substituents | Notable Properties |
|---|---|---|---|---|
| 4-Isopropoxy-2-methoxybenzoic acid | Not provided | ~210 (estimated) | C4: Isopropoxy; C2: Methoxy | High polarity, moderate acidity |
| 4-Isopropoxy-3-methylbenzoic acid | 856165-81-6 | 194.23 | C4: Isopropoxy; C3: Methyl | Lower steric hindrance |
| 5-Bromo-2-isopropoxybenzoic acid | 62176-16-3 | 259.10 | C5: Bromo; C2: Isopropoxy | Electron-withdrawing effects |
| 4-Isopropylbenzoic acid | 536-66-3 | 178.23 | C4: Isopropyl | Low polarity, high lipophilicity |
| 3-Methoxy-4-methylbenzoic acid | 7151-68-0 | 180.20 | C3: Methoxy; C4: Methyl | Weaker electron donation |
Research Findings and Implications
- Acidity Trends : Methoxy groups at ortho positions (C2) enhance acidity due to resonance stabilization, whereas para-substituted alkyl groups (e.g., isopropyl) reduce acidity .
- Solubility: Polar substituents like isopropoxy improve water solubility compared to non-polar groups (e.g., isopropyl) .
- Reactivity : Steric effects from ortho substituents (e.g., methoxy at C2) may hinder reactions at the carboxylic acid group, whereas electron-withdrawing groups (e.g., bromo) activate it for nucleophilic substitution .
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